4-Chloro-2-methyl-1-(propan-2-yloxy)benzene
Overview
Description
4-Chloro-2-methyl-1-(propan-2-yloxy)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by a benzene ring substituted with a chlorine atom at the fourth position, a methyl group at the second position, and a propan-2-yloxy group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(propan-2-yloxy)benzene can be achieved through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of 4-chloro-2-methylphenol with isopropyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired ether.
Suzuki-Miyaura Coupling: This method involves the coupling of 4-chloro-2-methylphenylboronic acid with isopropyl bromide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Williamson Ether Synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 4-amino-2-methyl-1-(propan-2-yloxy)benzene.
Oxidation: 4-Chloro-2-methyl-1-(propan-2-yloxy)benzoic acid.
Reduction: 4-Chloro-2-methyl-1-(propan-2-yloxy)cyclohexane.
Scientific Research Applications
4-Chloro-2-methyl-1-(propan-2-yloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Lacks the propan-2-yloxy group.
2-Methyl-4-nitrophenol: Contains a nitro group instead of a chlorine atom.
4-Chloro-2-methyl-1-(methoxy)benzene: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
4-Chloro-2-methyl-1-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-chloro-2-methyl-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVNXIDAJYLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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